Enhanced Potency at Human B1 Receptors: R892 vs. R715
In a direct comparison from the same research group, R892 demonstrates a higher functional antagonist potency at the human B1 receptor than its predecessor, R715 [1]. This improvement is reflected in the pA2 values obtained on human umbilical vein, a standard ex vivo assay for B1R activity [1].
| Evidence Dimension | Functional antagonism (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.8 |
| Comparator Or Baseline | R715: pA2 = 8.49 |
| Quantified Difference | Δ pA2 = +0.31 (R892 is approximately 2x more potent on a molar basis) |
| Conditions | Antagonism of des-Arg9-bradykinin-induced contraction in isolated human umbilical vein |
Why This Matters
The 2-fold increase in functional potency at the human receptor translates to a lower required concentration in experiments, reducing potential off-target effects and compound costs for procurement.
- [1] Gobeil, F. Jr., Charland, S., Filteau, C., Perron, S. I., Neugebauer, W., & Regoli, D. (1996). Structure-activity studies of B1 receptor-related peptides. Antagonists. Hypertension, 28(5), 833-839. View Source
